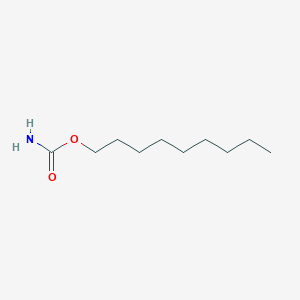
Nonyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound, specifically, is characterized by a nonyl group attached to the carbamate structure, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl carbamate can be synthesized through several methods:
Alcoholysis of Carbamoyl Chlorides: This method involves reacting carbamoyl chlorides with nonyl alcohol under controlled conditions to form this compound.
Reaction with Chloroformates: This compound can also be prepared by reacting nonyl alcohol with chloroformates in the presence of a base.
Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with nonyl alcohol to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the continuous synthesis method, which utilizes carbon dioxide and amines. This method is environmentally friendly and efficient, providing high yields of this compound .
Chemical Reactions Analysis
Types of Reactions
Nonyl carbamate undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to produce nonyl alcohol and carbamic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: This compound can participate in substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Nonyl alcohol and carbamic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Nonyl carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of nonyl carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . The carbamate functionality imposes conformational restrictions, enhancing its stability and effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Nonyl carbamate is unique due to its longer nonyl chain, which imparts distinct physical and chemical properties compared to shorter-chain carbamates. This makes it particularly useful in applications requiring hydrophobic characteristics .
Properties
CAS No. |
6319-49-9 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
nonyl carbamate |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3,(H2,11,12) |
InChI Key |
ITCNMBZZNCMZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



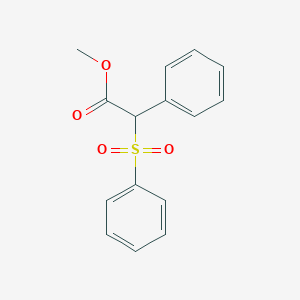

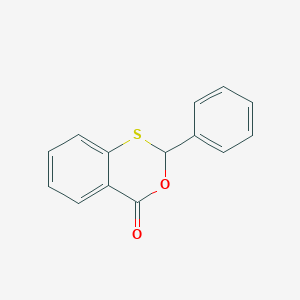
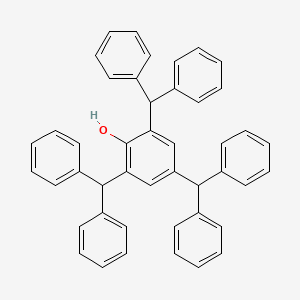

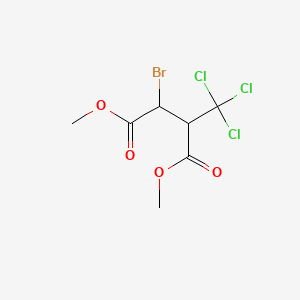
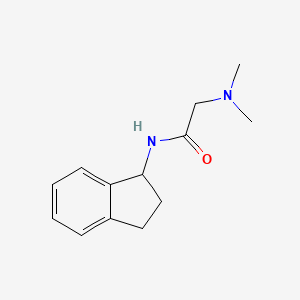
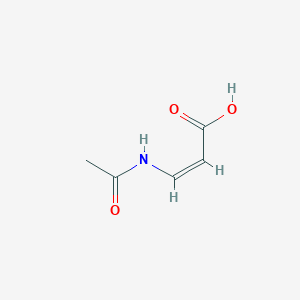
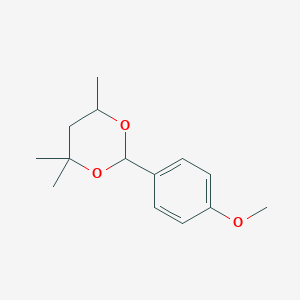
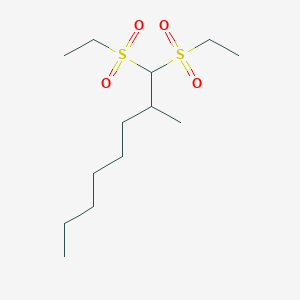
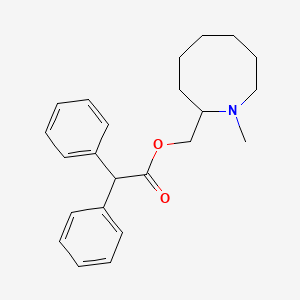
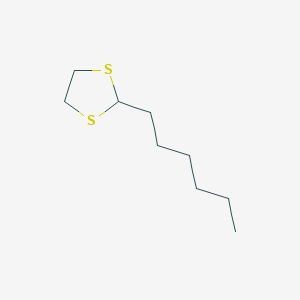
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
